Periplocymarin

Descripción general

Descripción

. This compound is known for its cardiotonic properties, which means it can increase the contractility of the heart muscle. It has been traditionally used in Chinese medicine for its antirheumatic and diuretic effects .

Métodos De Preparación

Periplocymarin can be prepared from Cortex Periplocae through a modified enzymatic hydrolysis method. The dry root bark is first extracted with water, and the water extraction is then concentrated. Subsequently, 85% ethanol is added to remove the insoluble parts . Industrial production methods may involve similar extraction processes, but on a larger scale, ensuring the purity and consistency of the compound.

Análisis De Reacciones Químicas

Periplocymarin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Mechanism of Action

Periplocymarin has been shown to enhance myocardial contractility by promoting calcium influx in cardiomyocytes through the inhibition of sodium-potassium ATPase. This mechanism leads to an increase in mean arterial pressure and improved cardiac function, making it a potential candidate for treating heart failure and other cardiac conditions .

Case Study: Cardiac Hypertrophy

Research indicates that this compound can alleviate pathological cardiac hypertrophy by inhibiting the JAK2/STAT3 signaling pathway. In vitro studies using H9c2 cells demonstrated that treatment with this compound reduced hypertrophy-related protein expression and cell surface area, indicating its protective effect on cardiac structure and function .

| Study | Findings | Methodology |

|---|---|---|

| Cai et al. (2022) | Reduces hypertrophy markers in H9c2 cells | Angiotensin II stimulation |

| Yan et al. (2020) | Increases myocardial contractility | In vivo mouse model |

Anticancer Properties

Inhibition of Tumor Cell Proliferation

this compound exhibits potent anticancer activity by inducing apoptosis in various cancer cell lines, including prostate (PC3), liver (HepG2), and colorectal cancers. The compound has demonstrated IC50 values ranging from 0.02 to 0.29 μM, highlighting its efficacy compared to other cardiac glycosides like ouabain .

Case Study: Colorectal Cancer

A study showed that this compound could inhibit the proliferation of colorectal cancer cells in a dose-dependent manner while promoting apoptosis and G0/G1 cell cycle arrest. These findings suggest its potential as a therapeutic agent against colorectal cancer .

| Cancer Type | IC50 Value (μM) | Effect |

|---|---|---|

| Prostate | 0.02 | Apoptosis induction |

| Liver | 0.29 | Cell cycle arrest |

| Colorectal | 0.15 | Proliferation inhibition |

Pharmacokinetics and Bioavailability

Despite its promising therapeutic effects, this compound faces challenges such as a short elimination half-life and narrow therapeutic index, which limit its clinical applications. Recent studies have focused on improving its bioavailability through novel drug delivery systems, such as conjugation with octreotide to enhance targeting and reduce systemic toxicity .

Mecanismo De Acción

Periplocymarin exerts its effects primarily by inhibiting the sodium-potassium-activated adenosine triphosphatase (Na±K±ATPase) enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx into the cardiomyocytes. The increased calcium concentration enhances the contractility of the heart muscle, leading to its cardiotonic effects . Additionally, this compound’s anticancer effects are mediated through the impairment of the PI3K/AKT signaling pathway, which induces apoptosis in cancer cells .

Comparación Con Compuestos Similares

Periplocymarin is similar to other cardiac glycosides such as digoxin, digitoxin, and ouabain. These compounds also inhibit the Na±K±ATPase enzyme and have cardiotonic effects. this compound is unique in its specific molecular structure and its ability to induce apoptosis in certain cancer cells . Other similar compounds include periplocin and periplogenin, which are also derived from Periploca sepium and share similar cardiotonic properties .

Actividad Biológica

Periplocymarin, a cardiac glycoside derived from the plants Periploca sepium and Periploca graeca, has garnered attention for its potential therapeutic applications, particularly in oncology and cardiology. This article synthesizes current research findings on the biological activities of this compound, including its anticancer properties, effects on cardiac hypertrophy, and mechanisms of action.

This compound is characterized by its high permeability and low interaction with drug transporters. Studies indicate that it does not inhibit P-glycoprotein (P-gp) or cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions. In vitro studies using Madin-Darby canine kidney (MDCK) cells showed that this compound's effective permeability coefficient () was significantly high (greater than ), indicating favorable absorption characteristics for oral administration .

This compound exhibits potent anticancer properties, particularly against colorectal cancer (CRC) cells. Research has demonstrated that it can inhibit cell proliferation, induce apoptosis, and promote cell cycle arrest in CRC cell lines such as HCT 116 and RKO. The mechanism involves the activation of apoptotic pathways and modulation of various signaling proteins .

Table 1: Effects of this compound on CRC Cells

| Parameter | Effect |

|---|---|

| Cell Viability | Decreased in a dose-dependent manner |

| Apoptosis Rate | Increased (measured via flow cytometry) |

| Cell Cycle Arrest | G0/G1 phase promotion |

Quantitative proteomics analysis has identified differentially expressed proteins involved in apoptosis and cell cycle regulation following this compound treatment .

Case Studies

In a study focusing on human CRC cells, this compound treatment resulted in a significant increase in apoptotic cells as evidenced by TUNEL staining. The study highlights the compound's potential as a therapeutic agent in colorectal cancer management .

Pathological Cardiac Hypertrophy

Recent studies have highlighted the cardioprotective effects of this compound against pathological cardiac hypertrophy induced by angiotensin II (AngII). In vitro experiments demonstrated that this compound reduced hypertrophy-related protein expression and cell surface area in H9c2 cardiomyocytes. In vivo studies using mouse models confirmed these findings, showing that this compound administration mitigated hypertrophic responses .

Table 2: Effects of this compound on Cardiac Hypertrophy

| Parameter | Effect |

|---|---|

| Surface Area of Cardiomyocytes | Reduced |

| Hypertrophy-Related Proteins | Decreased expression |

The underlying mechanism involves inhibition of the JAK2/STAT3 signaling pathway, which is critical in the development of cardiac hypertrophy .

Doxorubicin-Induced Heart Failure

This compound has also been studied for its protective role against doxorubicin-induced cardiotoxicity. It was found to significantly reduce cardiomyocyte apoptosis and ceramide production associated with doxorubicin treatment. This indicates its potential utility in managing chemotherapy-related heart failure .

Propiedades

IUPAC Name |

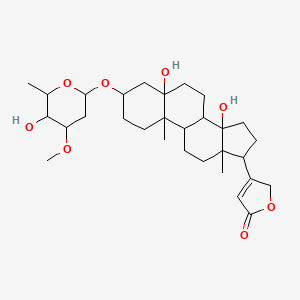

3-[5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-17-26(32)23(35-4)14-25(37-17)38-19-5-9-27(2)21-6-10-28(3)20(18-13-24(31)36-16-18)8-12-30(28,34)22(21)7-11-29(27,33)15-19/h13,17,19-23,25-26,32-34H,5-12,14-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWQBDJPMXRDOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-44-3 | |

| Record name | Vanderosid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.